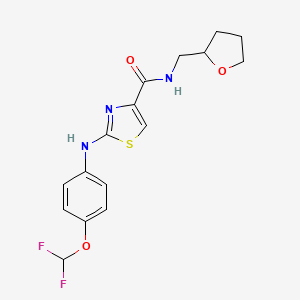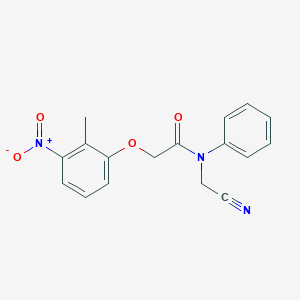
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate, also known as FTEA, is a compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. FTEA is a derivative of acrylate, which is a versatile compound that can be used to synthesize a wide range of organic molecules.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer and antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of polymers and other organic materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer, and their inhibition can prevent the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activation of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticancer and antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to exhibit antioxidant activity, which can help protect cells from oxidative stress and damage. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate is its versatility as a building block for the synthesis of various organic compounds. This compound can be easily synthesized and modified to produce compounds with specific properties and functions. Another advantage of this compound is its potential use as a fluorescent probe for detecting metal ions in biological systems. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate. One direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another direction is the development of this compound-based materials with unique properties, such as self-healing or shape-memory properties. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with unique properties and functions.
Synthesemethoden
The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(thiophen-2-yl)acrylate involves the reaction of 2-oxoethyl acrylate with 4-fluorobenzaldehyde and thiophene-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the carbonyl group of the acrylate and the aldehyde group of the aromatic compounds. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3S/c16-12-5-3-11(4-6-12)14(17)10-19-15(18)8-7-13-2-1-9-20-13/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGXKCSWOADTG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B2857061.png)
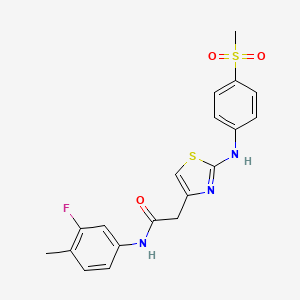
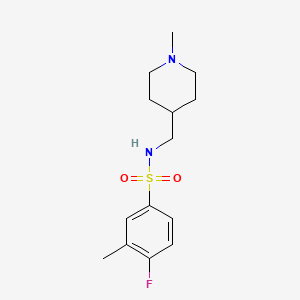


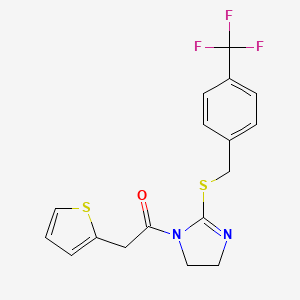
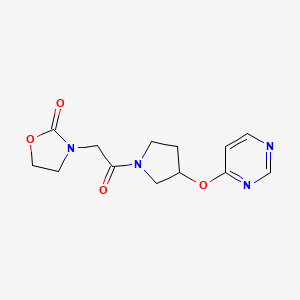
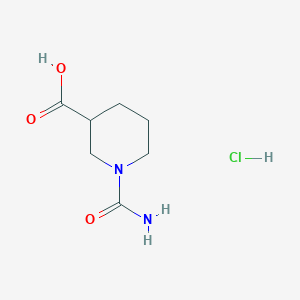
![1-(1,3-Benzodioxol-5-yl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2857074.png)
